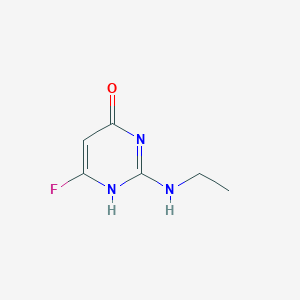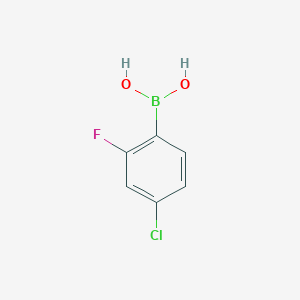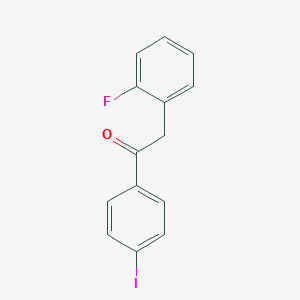
2-(2-Fluorophenyl)-4'-iodoacetophenone
Overview
Description
2-(2-Fluorophenyl)-4'-iodoacetophenone is a useful research compound. Its molecular formula is C14H10FIO and its molecular weight is 340.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biological Baeyer-Villiger Oxidation Studies
Research by Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer-Villiger oxidation of acetophenones, including fluorinated acetophenones like 2-(2-Fluorophenyl)-4'-iodoacetophenone. They utilized 19F NMR to characterize the conversion of these compounds in whole cells of Pseudomonas fluorescens ACB and with purified 4'-hydroxyacetophenone monooxygenase (HAPMO), highlighting the potential of these compounds in producing industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).
2. Hyperpolarizability and NBO Analysis
Najiya et al. (2014) investigated the molecular structure and properties of a compound structurally similar to this compound. They analyzed its first order hyperpolarizability, NBO, HOMO and LUMO, and MEP, providing insights into the electronic properties and potential applications in the field of molecular electronics and photonics (Najiya et al., 2014).
3. Electrochemical Conversion Methods
Ikeda (1990) demonstrated an electrochemical method for converting 4-haloacetophenones, including 4-fluoroacetophenone, a compound related to this compound, into corresponding alcohols. This method presents an efficient and practical approach for synthesizing various haloacetophenone derivatives (Ikeda, 1990).
4. Synthesis of 4-Fluorocatechol
Yong (2006) discussed the synthesis of 4-fluorocatechol, an intermediate in the synthesis of fluorocatecholamines, from 4-fluorophenol and acetic anhydride, which are related to this compound. This research adds to the understanding of the synthesis process of fluorinated catechols, which have pharmaceutical applications (Yong, 2006).
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGQXQZHXFYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598406 | |
| Record name | 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187617-12-5 | |
| Record name | 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



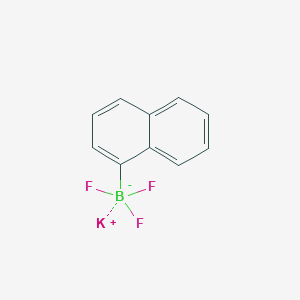
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)

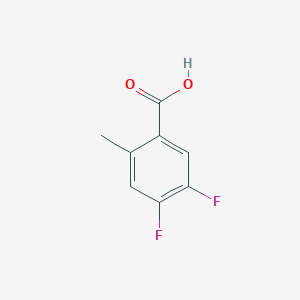
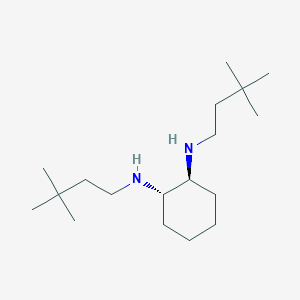


![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
